2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of cyanoacetamides, which includes “2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Scientific Research Applications
Heterocyclic Synthesis
2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide: is a versatile precursor in heterocyclic synthesis. Its cyano and acetamide groups are reactive sites that can undergo various chemical transformations to yield a wide range of heterocyclic compounds. These heterocycles are structurally diverse and have significant applications in pharmaceuticals, agrochemicals, and dyes .
Biological Activity
Compounds derived from 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide have been studied for their biological activities. Thiazole derivatives, in particular, exhibit a broad spectrum of biological properties, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antihypertensive activities .
Chemotherapeutic Agents
The structural motif of 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide is found in various chemotherapeutic agents. Researchers have been exploring modifications of this compound to develop new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Photographic Sensitizers
Thiazole derivatives, which can be synthesized from 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide , are used as photographic sensitizers. These compounds play a crucial role in the photographic industry by improving the quality and stability of photographic materials .
Vulcanization Accelerators
In the rubber industry, thiazole-based compounds serve as vulcanization accelerators. They help in the cross-linking process, which enhances the mechanical properties of rubber. The synthesis of such accelerators can involve the use of 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide as a starting material .
Liquid Crystal Technology
Thiazole derivatives are also utilized in liquid crystal technology. They are incorporated into liquid crystal displays (LCDs) as part of the materials that control the light modulation. The unique properties of thiazole compounds derived from 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide make them suitable for this application .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
It’s known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are extensively used as reactants in the formation of a variety of heterocyclic compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents .
Biochemical Pathways
It’s known that cyanoacetamide derivatives can participate in a variety of condensation and substitution reactions . These reactions can lead to the formation of biologically active heterocyclic moieties .
Pharmacokinetics
It’s known that the compound can be stored at room temperature .
Result of Action
Many derivatives of cyanoacetamide, including thiazole derivatives, have been reported to exhibit diverse biological activities .
Action Environment
It’s known that the compound can be synthesized under various reaction conditions .
properties
IUPAC Name |
2-cyano-N-(1,3-thiazol-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-2-1-7(11)9-3-6-4-12-5-10-6/h4-5H,1,3H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFWNTAEZCDLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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